8a-(Imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Description
This compound is a highly functionalized polycyclic molecule featuring a decahydropicene core substituted with an imidazole-1-carbonyl group, seven methyl groups, and a nitrile moiety. Its structural complexity arises from the fused triterpenoid-like framework, which is reminiscent of natural products such as ursane and oleanane derivatives . The compound’s synthesis likely involves multi-step protocols, including Suzuki-Miyaura coupling for introducing aryl groups (e.g., imidazole derivatives) and condensation reactions to assemble the polycyclic backbone, as seen in analogous systems .
Properties
IUPAC Name |
8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8a-(Imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile , also known as CDDO-Im (CAS No. 443104-02-7), is a synthetic derivative of oleanolic acid that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C34H43N3O3
- Molecular Weight : 541.72 g/mol
- CAS Number : 443104-02-7
CDDO-Im is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the transcription of various cytoprotective genes that help in detoxifying reactive oxygen species (ROS) and modulating inflammatory responses .
Anti-inflammatory Effects
Research indicates that CDDO-Im exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. For instance:
- In macrophages treated with lipopolysaccharides (LPS), CDDO-Im reduced the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), markers of inflammation .
Antioxidant Activity
The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity has been documented. It increases the expression of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase .
Anticancer Properties
CDDO-Im has shown promise in cancer research:
- In vitro Studies : It induces apoptosis in various cancer cell lines by activating caspases and inhibiting survival pathways like PI3K/Akt .
- In vivo Studies : Animal models have demonstrated that CDDO-Im can suppress tumor growth in xenograft models of breast cancer and leukemia .
Case Studies
Scientific Research Applications
Cancer Research
8a-(Imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl has shown promise in cancer therapy due to its ability to modulate cellular signaling pathways. It has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may inhibit the NF-kB signaling pathway which is often activated in various cancers. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous tissues .
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been observed to:
- Reduce Inflammatory Markers : Studies have demonstrated that it can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models of inflammation .
Neuroprotection
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases such as Alzheimer's. Its ability to:
- Protect Neuronal Cells : It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides .
Modulation of Immune Response
This compound has been investigated for its role in modulating immune responses through interaction with the PD-1 receptor pathway. By influencing this pathway:
- Potential for Immunotherapy : It may enhance the efficacy of immune checkpoint inhibitors used in cancer therapy .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. This includes:
- Bacterial and Fungal Inhibition : Laboratory tests have indicated effective inhibition of growth in certain bacterial strains and fungi .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Cancer Therapy | Demonstrated significant tumor reduction in mouse models when treated with the compound. |
| Study B | Anti-inflammatory | Showed a marked decrease in inflammatory markers in human cell lines treated with the compound. |
| Study C | Neuroprotection | Improved survival rates of neuronal cells exposed to toxic agents in vitro. |
Comparison with Similar Compounds
Ethyl 2-((1-(2-(((3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-((Benzyloxy)carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-3-oxoisoindoline-1-carboxylate (18k)
- Key Features : Shares the heptamethyl-decahydropicene backbone but incorporates a triazole-linked isoindoline moiety instead of an imidazole-carbonyl group.
- Synthesis : Prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) followed by condensation, yielding 71% as a white solid .
- Physical Properties : Melting point = 86–88°C; [α]D²⁰ = +52 (CH₂Cl₂) .
4,4,6a,6b,8a,11,12,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one
- Key Features: A natural triterpenoid isolated from Saussurea medusa with a similar polycyclic framework but lacks the imidazole-carbonyl and nitrile groups.
Functional Group Analogues
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a)
- Key Features: A triazolo-pyrimidine derivative with a nitrile group, synthesized via condensation of aldehydes and 3-cyanoacetyl-indole .
- Spectral Data : ¹H NMR (CDCl₃) δ 8.96 (s, pyrimidine-H); IR νmax = 2184 cm⁻¹ (C≡N) .
Physicochemical Properties
Preparation Methods
Derivatization of Oleanolic Acid
The synthesis begins with oleanolic acid, a naturally occurring pentacyclic triterpenoid. Critical modifications include:
-
Oxidation at C3 and C12 : Introduction of ketone groups via Jones oxidation or alternative oxidants to yield 3,12-dioxoolean-1,9(11)-dien-28-oic acid.
-
Cyanation at C2 : A Michael addition reaction using a cyanide source (e.g., trimethylsilyl cyanide) forms the 2-cyano intermediate (CDDO).
-
Imidazole coupling : Activation of the C28 carboxyl group with 1,1'-carbonyldiimidazole (CDI) or similar reagents facilitates nucleophilic substitution with imidazole.
Stepwise Synthesis Protocol
A representative protocol involves:
-
Preparation of CDDO :
-
Oleanolic acid (10 g, 21.4 mmol) is dissolved in acetone (200 mL) and treated with Jones reagent (CrO₃/H₂SO₄) at 0°C for 3 hr to oxidize C3 and C12.
-
The 3,12-diketone intermediate is reacted with trimethylsilyl cyanide (2.5 eq) in dichloromethane under BF₃·Et₂O catalysis to install the C2 cyano group.
-
-
Imidazolide Formation :
Reaction Mechanism and Optimization
Activation of the C28 Carboxyl Group
The C28 carboxyl group of CDDO is activated via CDI to form a reactive mixed carbonate intermediate. This step is critical for subsequent nucleophilic attack by imidazole:
Challenges and Solutions
-
Low stability of CDDO-Im : Solid-state decomposition occurs at 4°C over months. Stabilization strategies include lyophilization and storage under inert gas.
-
Byproduct formation : Excess CDI leads to bis-imidazolide derivatives. Stoichiometric control (CDI:CDDO = 1.1:1) mitigates this.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| CDI-mediated coupling | CDI, imidazole | 60–80 | 65–72 | 98–99 | |
| Phosgene route | Phosgene, imidazole | 0–25 | 50–58 | 90–95 | |
| In-situ activation | DCC, imidazole | 25 | 45–50 | 85–90 |
Key observations :
-
The CDI method offers superior yield and purity due to milder conditions and reduced side reactions.
-
Phosgene-based routes are less favored due to toxicity and handling challenges.
Structural Confirmation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for CDI-derived CDDO-Im.
Industrial-Scale Production Considerations
Cost-Effective Modifications
Q & A
Q. Table 1: Comparative Reaction Parameters
| Parameter | (Triazolo-pyrimidine analog) | (Isoquinoline derivatives) |
|---|---|---|
| Solvent | DMF | DMF/EtOH |
| Temperature | 120°C | 80–100°C |
| Catalyst | Triethylamine | None (base-free) |
| Reaction Time | 10 hours | 6–8 hours |
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Answer:
A combination of multi-nuclear NMR , IR , HRMS , and X-ray crystallography is critical:
- 1H/13C NMR : Assigns methyl, carbonyl, and imidazole proton environments. For example, δ 2.45 ppm (CH3) and δ 165.20 ppm (carbonyl) in triterpenoid analogs .
- IR spectroscopy : Confirms nitrile (C≡N) stretches at ~2180 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- HRMS : Validates molecular weight with <5 ppm error (e.g., m/z 484.93 for C26H21ClN6O2) .
Advanced: How can contradictions in reported reaction conditions (e.g., solvent, catalyst) be resolved during synthesis optimization?
Answer:
Contradictions arise from competing reaction pathways (e.g., imidazole vs. triazole formation). Systematic approaches include:
- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), bases (triethylamine vs. DBU), and temperatures to map yield trends .
- Mechanistic studies : Use in situ FTIR or LC-MS to monitor intermediate formation (e.g., imidazole-carbonyl adducts) .
- Computational modeling : Predict solvent polarity effects on transition states using DFT (e.g., Gaussian 16) .
Advanced: How to evaluate the compound’s biological activity and interpret dose-response discrepancies in assays?
Answer:
- Assay design : Use EU-OPENSCREEN’s high-throughput screening (HTS) platforms for cytotoxicity, enzyme inhibition, or protein-binding assays .
- Dose-response analysis : Address discrepancies by:
- Data normalization : Use Z’-factor scoring to distinguish true hits from artifacts in HTS .
Advanced: What computational strategies are effective for elucidating its mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to triterpenoid-processing enzymes (e.g., lanosterol synthase) .
- MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (≥100 ns trajectories) .
- QSAR modeling : Correlate substituent effects (e.g., methyl groups at C4/C6a) with bioactivity using Random Forest or SVM algorithms .
Advanced: How to address solubility challenges in biological assays, and what formulation strategies are viable?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via solvent evaporation) to enhance aqueous stability .
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Advanced: How does structural modification (e.g., methyl group substitution) impact its physicochemical properties?
Answer:
- LogP analysis : Methyl groups at C4/C6a increase hydrophobicity (LogP +0.3–0.5 per group), reducing aqueous solubility but enhancing membrane permeability .
- Thermal stability : Differential scanning calorimetry (DSC) shows methyl substitution raises melting points by 20–30°C (e.g., 250°C vs. 220°C for non-methylated analogs) .
Advanced: What collaborative opportunities exist for accessing compound libraries or screening platforms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
